molecular formula C18H20N2O2 B2878479 (3,4-Dimethylphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034431-89-3

(3,4-Dimethylphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2878479
CAS RN: 2034431-89-3
M. Wt: 296.37
InChI Key: DTSOXOITLVIOEP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrrolidinyl group and a pyridinyl group, both of which are common structures in many organic compounds . The pyrrolidinyl group is a five-membered ring with four carbon atoms and one nitrogen atom . The pyridinyl group is a six-membered ring with five carbon atoms and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as condensation of corresponding amidrazones or carboxylic acid hydrazides with 1,2-diones, crosscoupling reactions, intramolecular condensations, and synthesis based on α-diazo-β-keto esters and carboxylic acid hydrazides .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrrolidinyl and pyridinyl groups. These groups can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions .

Scientific Research Applications

Research on Structurally Similar Compounds

  • Chemical Structure and Hydrogen Bonding : A study of a compound with a pyrrolidine ring demonstrates the geometric configuration and intermolecular hydrogen bonding, highlighting the structural intricacies that could influence the behavior of similar compounds in various chemical contexts (Butcher, Bakare, & John, 2006).

  • Organocatalysis : Research into diaryl-2-pyrrolidinemethanols for enantioselective Michael addition of malonate esters to nitroolefins suggests that pyrrolidine-based compounds can serve as efficient bifunctional organocatalysts, offering potential pathways for the synthesis of optically active compounds (Lattanzi, 2006).

  • Molecular Structures of Pyridin-4-one Derivatives : The molecular structures of various N-aryl-substituted 3-hydroxypyridin-4-ones were determined, showcasing the importance of structural analysis in understanding compound interactions and dimer formation (Burgess, Fawcett, Russell, & Zaisheng, 1998).

  • Radical Functionalized Monothiophenes : The synthesis, characterization, and modeling of oligothiophenes bearing stable radicals demonstrate the potential for creating stable organic radicals with specific electronic properties, which could have implications for electronic and photonic applications (Chahma, Riopel, & Arteca, 2021).

  • Synthesis of Pyrrolidin Derivatives : The creation of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ol derivatives from aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents highlights methodologies for synthesizing complex pyrrolidine derivatives, which could be relevant for the development of new pharmaceuticals or materials (Kobayashi et al., 2011).

Future Directions

Future research could potentially focus on exploring the medicinal properties of this compound, given the known biological activity of similar compounds . Additionally, further studies could be conducted to optimize the synthesis process and improve the yield of the compound.

properties

IUPAC Name

(3,4-dimethylphenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-3-4-15(11-14(13)2)18(21)20-10-7-17(12-20)22-16-5-8-19-9-6-16/h3-6,8-9,11,17H,7,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSOXOITLVIOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethylphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

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